3-Chloroisoquinoline-4-carbonitrile molecular structure
3-Chloroisoquinoline-4-carbonitrile molecular structure
This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 3-Chloroisoquinoline-4-carbonitrile (CAS: 1256463-73-6).[1]
[1]
Executive Summary
3-Chloroisoquinoline-4-carbonitrile is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients. Its structure features an isoquinoline core substituted with a chlorine atom at the C3 position and a nitrile (cyano) group at the C4 position.
This specific substitution pattern creates a unique electronic environment: the electron-withdrawing nitrile group at C4 significantly activates the C3-chlorine bond toward nucleophilic aromatic substitution (
| Property | Data |
| Chemical Name | 3-Chloroisoquinoline-4-carbonitrile |
| CAS Number | 1256463-73-6 |
| Molecular Formula | |
| Molecular Weight | 188.61 g/mol |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Analysis & Electronic Properties
The reactivity of 3-chloroisoquinoline-4-carbonitrile is dictated by the interplay between the nitrogen heteroatom and the substituents.
Electronic Activation
-
Inductive Effect (-I): The C4-nitrile group exerts a strong electron-withdrawing inductive effect, decreasing electron density at the adjacent C3 position.
-
Resonance Effect (-R): The isoquinoline nitrogen (N2) naturally pulls electron density, but the C4-nitrile reinforces this deficiency at C3.
-
Result: The C3-Cl bond is chemically "activated," making it susceptible to displacement by nucleophiles (amines, alkoxides, thiols) under milder conditions than unsubstituted 3-chloroisoquinoline.
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the electrophilic and nucleophilic sites on the molecule.
Figure 1: Reactivity map highlighting the activation of the C3 position by the C4-nitrile group.
Synthetic Pathways
The most robust synthetic route for 3-chloroisoquinoline-4-carbonitrile involves the chlorination of its hydroxy precursor. This approach avoids the selectivity issues associated with direct electrophilic halogenation.
Primary Route: Deoxychlorination
This protocol utilizes Phosphorus Oxychloride (
Precursor: 3-Hydroxyisoquinoline-4-carbonitrile (often in equilibrium with its lactam form, 4-cyanoisoquinolin-3(2H)-one).
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), charge 3-hydroxyisoquinoline-4-carbonitrile (1.0 equiv).
-
Reagent Addition: Add neat
(5–10 equiv). The excess serves as both solvent and reagent.[2]-
Note: For difficult substrates, a catalytic amount of DMF (N,N-dimethylformamide) can be added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting material spot should disappear, and a less polar product spot should appear.
-
Workup (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas. -
Neutralize the aqueous suspension with saturated
or to pH 7–8.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: Deoxychlorination pathway using phosphorus oxychloride.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in orthogonal functionalization strategies.
Key Transformations
Researchers utilize this core to build libraries of kinase inhibitors, GPCR ligands, and anti-infectives.
| Reaction Type | Target at Scaffold | Reagent/Conditions | Outcome |
| C3-Cl | Primary/Secondary Amines, | 3-Amino derivatives (Kinase hinge binders) | |
| Suzuki Coupling | C3-Cl | Aryl Boronic Acids, Pd catalyst (e.g., | 3-Aryl isoquinolines (Biaryl pharmacophores) |
| Nitrile Hydrolysis | C4-CN | Carboxamides or Carboxylic Acids | |
| Nitrile Reduction | C4-CN | Aminomethyl derivatives |
Case Study: Kinase Inhibitor Design
In the design of EGFR or VEGFR inhibitors, the isoquinoline nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region. The substituent at C3 (introduced via
Safety & Handling
-
Hazards: 3-Chloroisoquinoline-4-carbonitrile is an organic nitrile and halogenated heterocycle. It is likely toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation.
-
GHS Classification (Inferred): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
-
Handling:
-
Always handle in a functioning fume hood.
-
Wear nitrile gloves, safety glasses, and a lab coat.
-
Avoid contact with strong acids (potential release of HCN if nitrile hydrolyzes under extreme conditions, though unlikely during standard storage).
-
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Preparation of Chloroisoquinolines via POCl3: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." J. Chem. Soc., Perkin Trans.[3] 1, 1997, 927-934.Link
-
General Isoquinoline Synthesis: Saddik, A. A., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 2025.[4][5] (Review of isoquinoline utility in oncology).
-
POCl3 Chlorination Mechanism: Larn, J., et al. "POCl3 chlorination of 4-quinazolones." J. Org. Chem., 2011.[6][7]Link (Mechanistic analogue for the hydroxy-to-chloro conversion).
-
Product Identification: ChemicalBook Entry for CAS 1256463-73-6.Link
Sources
- 1. Page loading... [guidechem.com]
- 2. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
